(Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal
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Overview
Description
(Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal is a natural product found in Strychnos elaeocarpa and Strychnos dale with data available.
Scientific Research Applications
Inhibition of Mycolic Acid Biosynthesis:
- Hartmann et al. (1994) synthesized related analogues like methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, which act as inhibitors of mycolic acid biosynthesis, a key process in mycobacterial cell envelopes, relevant to pathogenic bacteria like Mycobacterium tuberculosis (Hartmann et al., 1994).
- Similarly, Besra et al. (1993) explored the synthesis of methyl 4-(2-octadecylcyclopropen-l-yl)butanoate as a potential inhibitor in mycolic acid biosynthesis (Besra et al., 1993).
Stereocontrol in Organic Synthesis:
- Fleming and Lawrence (1998) demonstrated the use of stereocontrol in organic synthesis using silicon-containing compounds, which is significant for the synthesis of complex molecules like tetrahydrolipstatin (Fleming & Lawrence, 1998).
Crystallographic Studies:
- Kurbanova et al. (2009) conducted crystallographic studies on compounds with similar structures, providing insights into their molecular conformations (Kurbanova et al., 2009).
Fluorescence Photophysical Studies:
- Tamayo et al. (2005) synthesized fluorescent devices for protons and metal ions using macrocycles with similar structures, indicating potential applications in sensing and analysis (Tamayo et al., 2005).
Coordination Chemistry:
- Comba et al. (2016) described the synthesis and coordination chemistry of hexadentate picolinic acid based bispidine ligands, which are preorganized for octahedral coordination geometries. This kind of research is crucial for understanding metal-ligand interactions (Comba et al., 2016).
Exploring Mercury(II) Interaction:
- Tamayo et al. (2007) studied the complexation properties of macrocyclic ligands with mercury(II), highlighting the potential for environmental and analytical applications (Tamayo et al., 2007).
Hydrochlorides Study:
- Lodeiro et al. (2000) reported the X-ray structure determinations of hydrochlorides of similar compounds, contributing to the understanding of their molecular structure (Lodeiro et al., 2000).
Synthetic Approaches in Organic Chemistry:
- Yakura et al. (1999) described the synthesis of highly functionalized cyclopentane, demonstrating the versatility of similar compounds in organic synthesis (Yakura et al., 1999).
Visible Light Sensitive Cyclomer Studies:
- Muramatsu et al. (2005) studied the formation of a visible light sensitive cyclomer, showcasing the photochemical properties of similar compounds (Muramatsu et al., 2005).
Properties
Molecular Formula |
C20H24N2O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal |
InChI |
InChI=1S/C20H24N2O2/c1-3-13(12-23)14-10-18-20-16(8-9-21(18)2)15-6-4-5-7-17(15)22(20)19(24)11-14/h3-7,12,14,18-19,24H,8-11H2,1-2H3/b13-3+/t14-,18+,19+/m1/s1 |
InChI Key |
LGSDYQBPJKYJCT-UGRDNIFQSA-N |
Isomeric SMILES |
C/C=C(\C=O)/[C@@H]1C[C@H]2C3=C(CCN2C)C4=CC=CC=C4N3[C@H](C1)O |
Canonical SMILES |
CC=C(C=O)C1CC2C3=C(CCN2C)C4=CC=CC=C4N3C(C1)O |
Synonyms |
akagerine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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